4,6-Dichloropyrimidine-5-thiol
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Overview
Description
4,6-Dichloropyrimidine-5-thiol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of chlorine atoms at positions 4 and 6, and a thiol group at position 5. It is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4,6-dichloropyrimidine-5-thiol typically involves the chlorination of 4,6-dihydroxypyrimidine. One common method includes the following steps:
Starting Material: 4,6-dihydroxypyrimidine.
Chlorination: Reacting 4,6-dihydroxypyrimidine with phosphorus oxychloride under the catalysis of an organic base. The reaction mixture is then hydrolyzed.
Extraction: The product, 4,6-dichloropyrimidine, is extracted using an organic solvent.
Purification: The extract is rectified to obtain the final product.
Industrial Production Methods
In an industrial setting, the preparation method can be scaled up with modifications to ensure safety, cost-effectiveness, and environmental compliance. For instance, the use of thionyl chloride as a chlorinating agent and the recovery of solvents like dichloroethane can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloropyrimidine-5-thiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The thiol group at position 5 can be oxidized to form disulfides or reduced to form thiolates.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or tetrahydrofuran under mild heating.
Oxidation: Reagents like hydrogen peroxide or iodine can be used to oxidize the thiol group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates or reduced pyrimidine derivatives
Scientific Research Applications
4,6-Dichloropyrimidine-5-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of various fine chemicals
Mechanism of Action
The mechanism of action of 4,6-dichloropyrimidine-5-thiol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of certain kinases and proteases.
Pathways Involved: The inhibition of these enzymes can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: Lacks the thiol group at position 5.
2-Amino-4,6-dichloropyrimidine: Contains an amino group at position 2 instead of a thiol group at position 5.
4,6-Dichloropyrimidine-5-carbaldehyde: Contains an aldehyde group at position 5 instead of a thiol group.
Uniqueness
4,6-Dichloropyrimidine-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds and interactions with metal ions, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
4,6-dichloropyrimidine-5-thiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2S/c5-3-2(9)4(6)8-1-7-3/h1,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQACPBUWBIGGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)S)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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